Nitazoxanide Impurity 2

Vue d'ensemble

Description

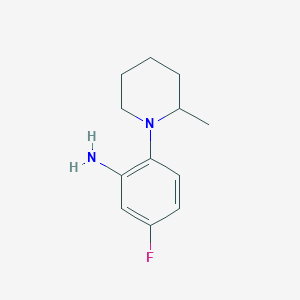

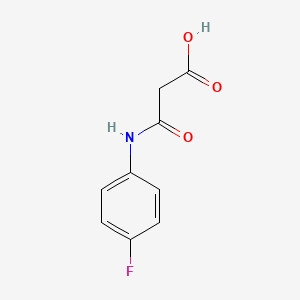

Nitazoxanide Impurity 2, also known as 2-((5-Nitrothiazol-2-yl)carbamoyl)phenyl 2-acetoxybenzoate, is a chemical substance that is commonly used in the pharmaceutical industry as a reference standard for the quality control of nitazoxanide drugs . Nitazoxanide is an antiparasitic drug that is often used to treat parasitic infections such as giardiasis and cryptosporidiosis . This compound is a byproduct that is formed during the synthesis of nitazoxanide .

Molecular Structure Analysis

The molecular formula of this compound is C19H13N3O7S . It has a molecular weight of 427.4 g/mol . The chemical structure of this compound is similar to that of nitazoxanide, but it contains an additional functional group .Chemical Reactions Analysis

Nitazoxanide and its analogs have been studied for their chemical reactions . A stability-indicating HPLC method was developed and validated for quantitative determination of Nitazoxanide in the presence of degradation products generated under forced alkaline hydrolysis .Physical And Chemical Properties Analysis

This compound shows limited aqueous solubility in the pH range of the gastrointestinal tract . It has a slight affinity for lipid components . The compounds are comprised of a thiazole ring with basic character and an amide group with acidic character; as a result they present ampholytic behavior .Applications De Recherche Scientifique

Nitazoxanide's Antiviral Applications

Nitazoxanide has been identified as a first-in-class broad-spectrum antiviral drug. Initially developed as an antiprotozoal agent, it was later repurposed for the treatment of influenza. Clinical trials have demonstrated that nitazoxanide reduces the duration of clinical symptoms and viral shedding in patients with laboratory-confirmed influenza. The drug exhibits inhibitory effects on a wide range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors. Its mechanism involves targeting host-regulated processes involved in viral replication, making it a valuable candidate for the treatment of various viral infections beyond influenza, such as respiratory syncytial virus, coronavirus, rotavirus, norovirus, hepatitis B and C, dengue, yellow fever, and HIV in cell culture assays (Rossignol, 2014).

Antiparasitic Efficacy

Nitazoxanide has shown excellent in vitro activity against a broad spectrum of protozoa and helminths. Its efficacy extends to the treatment of Giardia intestinalis and Cryptosporidium species, making it an important addition to the antiparasitic arsenal. Its broad-spectrum activity against various parasites underscores the importance of understanding all aspects of the drug, including its impurities, to ensure safety and efficacy in its application (Fox & Saravolatz, 2005).

Photodegradation and Stability

The stability of nitazoxanide under various conditions, including photodegradation, has been studied to understand its shelf life and the significance of its degradation products. Photodegradation studies highlight the importance of protecting the drug from light to maintain its efficacy. Understanding the degradation products, including "Nitazoxanide Impurity 2," is crucial in pharmaceutical development to ensure that the formulations remain effective and safe during their shelf life (Malesuik et al., 2009).

Mécanisme D'action

Target of Action

Nitazoxanide Impurity 2, like Nitazoxanide, is believed to have a broad-spectrum anti-infective property, affecting a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, in addition to viruses . The primary targets of this compound are likely to be similar to those of Nitazoxanide, which include various enzymes and proteins involved in the energy metabolism of these organisms .

Mode of Action

The mode of action of this compound is thought to be similar to that of Nitazoxanide. The most widely accepted mechanism of Nitazoxanide is believed to be the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . In parasitic-protozoa, Nitazoxanide also induces lesions in the cell membranes and depolarizes the mitochondrial membranes .

Biochemical Pathways

This compound is likely to affect the same biochemical pathways as Nitazoxanide. These include the PFOR cycle in anaerobic microbes, which is crucial for their energy metabolism . Additionally, Nitazoxanide has been found to inhibit both PI3K/AKT/mTOR/ULK1 and NQO1/mTOR/ULK1 signaling pathways . It is plausible that this compound may have similar effects on these pathways.

Pharmacokinetics

Nitazoxanide is well-tolerated with primarily mild gastrointestinal side effects and its bioavailability is substantially increased by food . It’s worth noting that Nitazoxanide’s major circulating species metabolites after oral administration are Deacetyl-N or tizoxanide (T) and its glucuronide (TG) .

Result of Action

The result of this compound’s action is expected to be similar to that of Nitazoxanide, which includes the inhibition of the growth and proliferation of a range of extracellular and intracellular protozoa, helminths, anaerobic and microaerophilic bacteria, and viruses . This leads to the effective treatment of gastrointestinal infections caused by these organisms .

Action Environment

The action environment of this compound is likely to be similar to that of Nitazoxanide. Nitazoxanide’s effectiveness can be influenced by factors such as the presence of food, which can substantially increase its bioavailability

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] 2-acetyloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O7S/c1-11(23)28-15-9-5-3-7-13(15)18(25)29-14-8-4-2-6-12(14)17(24)21-19-20-10-16(30-19)22(26)27/h2-10H,1H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTFKOYJBMIACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952686-58-7 | |

| Record name | 2-(((5-Nitro-2-thiazolyl)amino)carbonyl)phenyl 2-(acetyloxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952686587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(((5-NITRO-2-THIAZOLYL)AMINO)CARBONYL)PHENYL 2-(ACETYLOXY)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6R68C9Y8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Piperidin-1-YL-imidazo[1,2-B]pyridazine](/img/structure/B3174210.png)

![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)

![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3174229.png)

![2-Benzyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B3174251.png)

![[(Methylsulfonyl)(2-phenoxyphenyl)amino]-acetic acid](/img/structure/B3174295.png)